molecular formula C12H16O3 B13637683 2-(3-Methoxyphenoxy)cyclopentan-1-ol

2-(3-Methoxyphenoxy)cyclopentan-1-ol

Cat. No.: B13637683
M. Wt: 208.25 g/mol
InChI Key: SURYJUVUUBAQJN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O3 It is characterized by a cyclopentane ring substituted with a 3-methoxyphenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)cyclopentan-1-ol typically involves the reaction of 3-methoxyphenol with cyclopentanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a cyclopentanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines are used in the presence of a catalyst like palladium or copper.

Major Products Formed

    Oxidation: Formation of 2-(3-Methoxyphenoxy)cyclopentanone.

    Reduction: Formation of 2-(3-Methoxyphenoxy)cyclopentanol.

    Substitution: Formation of various substituted cyclopentanols depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenoxy)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)cyclopentan-1-ol
  • 2-(3-Ethoxyphenoxy)cyclopentan-1-ol
  • 2-(3-Methoxyphenoxy)cyclohexan-1-ol

Uniqueness

2-(3-Methoxyphenoxy)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group at the 3-position of the phenoxy ring influences its reactivity and interactions with other molecules. This compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-methoxyphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C12H16O3/c1-14-9-4-2-5-10(8-9)15-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3

InChI Key

SURYJUVUUBAQJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2CCCC2O

Origin of Product

United States

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